molecular formula C9H8ClNO4S B2603705 Methyl [(2-chloro-4-nitrophenyl)thio]acetate CAS No. 139326-35-5

Methyl [(2-chloro-4-nitrophenyl)thio]acetate

Cat. No.: B2603705
CAS No.: 139326-35-5
M. Wt: 261.68
InChI Key: YKBDLXCNSDMLAE-UHFFFAOYSA-N
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Description

Methyl [(2-chloro-4-nitrophenyl)thio]acetate is an organic compound characterized by the presence of a methyl ester group, a chloro-nitrophenyl group, and a thioether linkage

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(2-chloro-4-nitrophenyl)thio]acetate can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrophenol with methyl thioglycolate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-chloro-4-nitrophenyl)thio]acetate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Corresponding substituted products.

Scientific Research Applications

Methyl [(2-chloro-4-nitrophenyl)thio]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-2-nitrophenyl)acetate
  • Methyl 2-chloro-2-(4-nitrophenyl)acetate

Uniqueness

Methyl [(2-chloro-4-nitrophenyl)thio]acetate is unique due to the presence of the thioether linkage, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for a broader range of chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 2-(2-chloro-4-nitrophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c1-15-9(12)5-16-8-3-2-6(11(13)14)4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBDLXCNSDMLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879709
Record name 2-Chloro-4-nitrophenylthio-acetic acid, methyl e
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139326-35-5
Record name Acetic acid, ((2-chloro-4-nitrophenyl)thio)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139326355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-nitrophenylthio-acetic acid, methyl e
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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